Introduction: The Cornerstone of Cysteine-Containing Peptide Synthesis
Introduction: The Cornerstone of Cysteine-Containing Peptide Synthesis
An In-depth Technical Guide to N-Fmoc-S-benzyl-L-cysteine (CAS 53298-33-2): Properties, Applications, and Protocols
N-α-(9-Fluorenylmethoxycarbonyl)-S-benzyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Bzl)-OH, is a pivotal amino acid derivative for researchers and developers in peptide chemistry, drug discovery, and chemical biology.[1][2] Its structure is ingeniously designed for seamless integration into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The molecule features two critical protecting groups: the base-labile Fmoc group on the α-amino terminus and the acid-stable benzyl group on the thiol side-chain.[3] This orthogonal protection scheme is the foundation of the widely adopted Fmoc/tBu synthesis strategy, allowing for the sequential and selective deprotection of the N-terminus for chain elongation without prematurely exposing the reactive cysteine sulfhydryl group.[3][4]
The benzyl group provides semi-permanent protection for the thiol, preventing undesired side reactions such as oxidation or alkylation during synthesis.[3][5] This stability is crucial for maintaining the integrity of the final peptide and enabling controlled, regioselective disulfide bond formation when required.[1][6] This guide serves as a comprehensive resource for scientists, providing in-depth technical data, field-proven protocols, and expert insights into the effective application of Fmoc-Cys(Bzl)-OH.
Section 1: Physicochemical and Handling Properties
A thorough understanding of the physical and chemical properties of Fmoc-Cys(Bzl)-OH is fundamental to its successful application in the laboratory. These characteristics influence everything from reaction solvent selection to storage and handling procedures.
Core Chemical and Physical Data
The essential properties of Fmoc-Cys(Bzl)-OH are summarized below. The purity, typically assessed by HPLC, is consistently high, ensuring its suitability for sensitive peptide synthesis applications.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 53298-33-2 | [1][7][8][9] |
| Molecular Formula | C₂₅H₂₃NO₄S | [1][7][8][9] |
| Molecular Weight | 433.53 g/mol | [1][7] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 124-130 °C | [1] |
| Optical Rotation | [α]²⁰/D = -40.0 ± 2° | [1] |
| Purity | ≥98% - 99% (HPLC) | [1][2] |
| Storage | 0-8 °C, dry conditions | [1] |
Solubility Profile
Effective peptide synthesis hinges on the complete solubilization of reagents. While extensive quantitative data for Fmoc-Cys(Bzl)-OH is not widely published, qualitative analysis of the closely related carboxylic acid form provides a reliable guide for solvent selection.[10] The compound exhibits excellent solubility in polar aprotic solvents commonly used in SPPS.
| Solvent | Chemical Formula | Qualitative Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble / Commonly Used |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Soluble / Commonly Used |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble |
| Chloroform | CHCl₃ | Soluble |
Note: This data is based on the parent -OH compound and serves as a strong proxy for Fmoc-Cys(Bzl)-OH. Empirical testing for specific concentrations and applications is always recommended.[10]
Section 2: The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)
The choice of protecting groups is a critical strategic decision in peptide synthesis. The design of Fmoc-Cys(Bzl)-OH is a prime example of an effective orthogonal strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.
The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while the tert-Butyl (tBu)-based side-chain protecting groups on other amino acids (like Asp, Glu, Tyr) are removed by mild acid (e.g., Trifluoroacetic acid, TFA). The S-benzyl group, in contrast, is robust and stable under both of these conditions, requiring much stronger acids like anhydrous hydrogen fluoride (HF) for its removal.[3][5][11] This hierarchy allows for the precise, stepwise construction of the peptide chain.
Section 3: Experimental Protocols and Methodologies
The following protocols represent standard, validated procedures for the use of Fmoc-Cys(Bzl)-OH. They are intended as a starting point and may require optimization based on the specific peptide sequence.
Protocol 3.1: Incorporation into a Peptide Sequence (Coupling Step)
This protocol describes a single coupling cycle for adding Fmoc-Cys(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation : Swell the resin (e.g., Rink Amide or Wang resin) with the free amine terminus in DMF for 30-60 minutes.
-
Activation : In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt, 3-5 eq.) in a minimal amount of DMF.
-
Initiation : Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 6-10 eq.) to the activated amino acid solution. The solution should change color.
-
Causality Note: DIPEA acts as a proton scavenger, neutralizing the protonated amine on the resin and the acidic byproducts of the activation reaction, thereby driving the coupling reaction forward.
-
-
Coupling : Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring : Perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines.[3] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
Washing : After a successful coupling, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
Protocol 3.2: N-α-Fmoc Group Deprotection
This procedure removes the temporary Fmoc protecting group to reveal the amine for the next coupling cycle.
-
Deprotection Solution : Prepare a fresh solution of 20% piperidine in DMF.
-
Reaction : Add the deprotection solution to the resin and agitate for an initial 3 minutes. Drain the solution.
-
Completion : Add a second portion of the deprotection solution and agitate for an additional 10-15 minutes.[12]
-
Mechanistic Insight: The Fmoc group is removed via a base-catalyzed β-elimination mechanism. The initial short treatment removes the dibenzofulvene-piperidine adduct, which can otherwise interfere with the reaction, driving the deprotection to completion in the second step.
-
-
Washing : Thoroughly wash the resin with DMF, followed by DCM, and then DMF to ensure all piperidine and byproducts are removed before the next coupling step.
Protocol 3.3: S-Benzyl Group Deprotection and Final Cleavage
The S-benzyl group is highly stable and requires harsh, reductive conditions for removal. This is typically performed concurrently with cleavage from the resin and removal of all other side-chain protecting groups.
Method A: Strong Acidolysis (Hydrogen Fluoride)
-
WARNING : Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Preparation : Place the dried peptide-resin in the HF apparatus reaction vessel. Add a scavenger, such as anisole or p-cresol (approx. 1 mL per gram of resin).
-
Reaction : Cool the vessel to -78 °C and condense anhydrous HF into it. Allow the reaction to stir at 0 °C for 1-2 hours.[11]
-
Work-up : Evaporate the HF under a vacuum. The remaining residue is then washed with cold diethyl ether to precipitate the crude peptide, which can be collected by filtration.
Method B: Reductive Cleavage (Sodium in Liquid Ammonia)
-
WARNING : This method involves highly reactive sodium metal and hazardous liquid ammonia. It requires specialized equipment and extreme caution.
-
Setup : In a flask equipped with a dry-ice condenser, condense anhydrous liquid ammonia at -78 °C.[11]
-
Dissolution : Dissolve the S-benzyl protected peptide in the liquid ammonia.
-
Reaction : Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent blue color remains for 30 minutes. The blue color indicates the presence of solvated electrons required for the reduction.[11]
-
Quenching : Quench the reaction by carefully adding a proton source like solid ammonium chloride until the blue color disappears.
-
Work-up : Allow the ammonia to evaporate in a well-ventilated fume hood. The resulting solid residue can be dissolved in an aqueous buffer for purification.
Section 4: Analytical Characterization
Confirming the identity and purity of Fmoc-Cys(Bzl)-OH is essential for quality control. The following are expected analytical characteristics:
-
High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC analysis should show a major peak corresponding to the product, with purity typically exceeding 98-99%.[1][2] This is the gold standard for assessing the purity of amino acid derivatives.
-
¹H NMR Spectroscopy : The proton NMR spectrum will be complex but should feature distinct signals corresponding to the different parts of the molecule:
-
Aromatic Protons : Multiple signals between 7.2-7.8 ppm corresponding to the 8 protons of the fluorenyl (Fmoc) group and the 5 protons of the benzyl group.
-
Cysteine Backbone : Characteristic signals for the α-proton (CH), β-protons (CH₂), and the N-H proton.
-
Fmoc Group : Signals for the CH and CH₂ protons of the fluorenylmethoxycarbonyl moiety.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups:
-
~3300 cm⁻¹ : N-H stretching of the carbamate.
-
~3000-3100 cm⁻¹ : Aromatic C-H stretching.
-
~1700-1720 cm⁻¹ : C=O stretching from both the carboxylic acid and the urethane (Fmoc) carbonyl groups.
-
~690-750 cm⁻¹ : Bands associated with the aromatic rings.
-
Section 5: Potential Challenges and Mitigation Strategies
While a robust reagent, the use of Fmoc-Cys(Bzl)-OH is not without potential pitfalls. Awareness of these issues is key to successful synthesis.
-
Racemization : The activation of the carboxylic acid for coupling can lead to epimerization at the α-carbon, particularly for cysteine derivatives.
-
Mitigation : Employ coupling reagents known to suppress racemization, such as HATU or COMU. Additionally, minimizing the activation time and avoiding excess base can reduce this side reaction.[3]
-
-
S-Alkylation during Cleavage : During the final acid-mediated cleavage from the resin, carbocations generated from the resin linker or other cleaved protecting groups can be "scavenged" by the nucleophilic thiol of cysteine, leading to unwanted S-alkylation.
-
Mitigation : Always use a "cocktail" of scavengers in the final cleavage mixture. A common and effective cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS is a highly effective carbocation scavenger that protects the deprotected thiol group.[3]
-
Conclusion
N-Fmoc-S-benzyl-L-cysteine is an indispensable tool for the synthesis of cysteine-containing peptides. Its well-defined orthogonal protection strategy, coupled with its high purity and reliability, makes it a first-choice reagent for both routine and complex peptide synthesis projects. By understanding its chemical properties, employing validated protocols, and being mindful of potential side reactions, researchers can effectively leverage Fmoc-Cys(Bzl)-OH to advance their work in drug discovery, protein engineering, and fundamental biological science.[1]
References
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- BenchChem. (n.d.). Navigating the Solubility of Fmoc-Cys(Bzl)-Cl: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to Deprotection Methods for N-Boc-S-benzyl-D-cysteine.
- Chem-Impex. (n.d.). Fmoc-S-benzyl-L-cysteine.
- Laboratory Chemicals. (n.d.). Fmoc-S-benzyl-L-cysteine, 98% 53298-33-2 India.
- PubChem. (n.d.). Fmoc-S-benzyl-L-cysteine.
- Fisher Scientific. (n.d.). N-Fmoc-S-benzyl-L-cysteine, 98%, Thermo Scientific.
- Peptides International. (n.d.). Fmoc-Cys(Bzl)-OH [53298-33-2].
- Fisher Scientific. (n.d.). Safety Data Sheet: S-Benzyl-L-cysteine.
- Brimble, M. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9684-9783. DOI:10.1039/D1CS00271F.
- Del Valle, S., et al. (2009). Further Development of New Deprotection Chemistry for Cysteine and Selenocysteine Side Chain Protecting Groups. Peptides for Youth: The Proceedings of the 20th American Peptide Symposium.
- AAPPTec. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH.
- Kumar, K. S., et al. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Fmoc-S-ethyl-L-cysteine.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
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